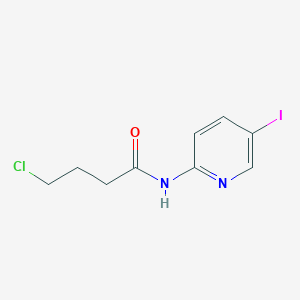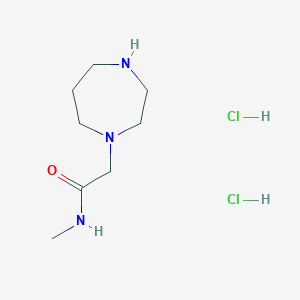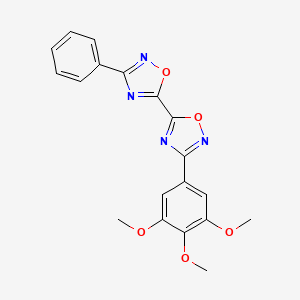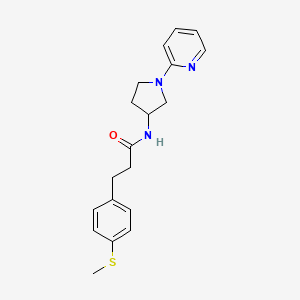
4-chloro-N-(5-iodo-2-pyridinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-iodo-2-pyridinyl)butanamide, also known as 4-CI-NIPB, is a synthetic, halogenated amide derivative of pyridine. It is a white crystalline solid that is soluble in water, methanol, and acetonitrile. 4-CI-NIPB is used in a variety of scientific applications, including as a reagent in organic synthesis and as a probe for studying protein-ligand interactions. This article will discuss the synthesis of 4-CI-NIPB, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Extraction Abilities of Pyridinium Ionic Liquids
Research by Verdía et al. (2017) on the extraction abilities of pyridinium ionic liquids, which are synthesized by adding groups with different substituent effects, including chlorine, highlights the significance of functionalized ionic liquids in extracting N-compounds from fuels. Their study provides insights into the solvent properties of these ionic liquids, particularly emphasizing their role as extracting agents of pyridine from fuels. The findings suggest that the hydrogen bond donor character of the cation in these ionic liquids can be successfully tuned by adequate substitution, enhancing their partition coefficients and selectivity for extracting N-compounds from aliphatic mixtures (Verdía et al., 2017).
Synthesis and Inhibitory Potential of N-substituted Phenyl Butanamides
A study by Raza et al. (2019) on the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, including reactions with 4-chlorobutanoyl chloride, reveals the potential of these compounds as inhibitors. Specifically, their research demonstrates the biological activity of these butanamides against Mushroom tyrosinase, with one compound exhibiting a high inhibitory potential. This suggests a promising avenue for the development of depigmentation drugs with minimal side effects, indicating the compound's relevance in medicinal chemistry (Raza et al., 2019).
Impact on Liquid-Liquid Miscibility Gap in API/Water Systems
Couvrat et al. (2016) investigated the impact of sodium chloride on the expansion of a liquid-liquid miscibility gap in the API/water system, specifically with Brivaracetam or (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide. Their study reveals that NaCl concentration directly affects the extent of the demixing domain, from sub-micronic demixing in pure water towards a macroscopic miscibility gap in hypertonic aqueous solutions. This research is crucial for the safe IV administration of drugs, providing valuable information for pharmaceutical applications (Couvrat et al., 2016).
Conformational Structure in Room Temperature Ionic Liquids
Fujimori et al. (2007) explored the conformational structure of the N-butyl-N-methyl-pyrrolidinium ion, a related compound, in its ionic liquid form. Their research, conducted through DFT calculations and Raman spectroscopy, sheds light on the equilibrium between different conformers of the ion in ionic liquids. This study contributes to our understanding of the physical chemistry of ionic liquids and their potential applications in various fields, including material science and electrochemistry (Fujimori et al., 2007).
Propiedades
IUPAC Name |
4-chloro-N-(5-iodopyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIN2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPISDJJUHBZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone N-phenylhydrazone](/img/structure/B2858986.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)


![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
